molecular formula C11H12ClNO4 B1420667 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride CAS No. 1160257-48-6

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Cat. No.: B1420667
CAS No.: 1160257-48-6
M. Wt: 257.67 g/mol
InChI Key: IVIRHVSZZCHVNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride typically involves the reaction of 2-(3-Methyl-4-nitrophenoxy)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-(3-Methyl-4-nitrophenoxy)butanoic acid+SOCl22-(3-Methyl-4-nitrophenoxy)butanoyl chloride+SO2+HCl\text{2-(3-Methyl-4-nitrophenoxy)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(3-Methyl-4-nitrophenoxy)butanoic acid+SOCl2​→2-(3-Methyl-4-nitrophenoxy)butanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(3-Methyl-4-nitrophenoxy)butanoic acid and hydrochloric acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile used.

    Hydrolysis: Produces 2-(3-Methyl-4-nitrophenoxy)butanoic acid and hydrochloric acid.

    Reduction: Produces 2-(3-Methyl-4-aminophenoxy)butanoyl chloride.

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is used in various scientific research applications, including:

    Proteomics Research: It is used as a reagent for the modification of proteins and peptides.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used in the preparation of various organic molecules with specific functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The nitro group can also participate in redox reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)butanoyl chloride
  • 2-(3-Methylphenoxy)butanoyl chloride
  • 2-(3-Methyl-4-aminophenoxy)butanoyl chloride

Uniqueness

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is unique due to the presence of both a nitro group and an acyl chloride group, which confer distinct reactivity patterns. The methyl group at the 3-position also influences the compound’s steric and electronic properties, making it different from other similar compounds.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-10(11(12)14)17-8-4-5-9(13(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIRHVSZZCHVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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